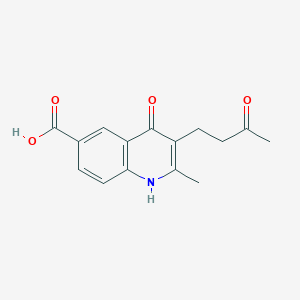
4-Hydroxy-2-methyl-3-(3-oxo-butyl)-quinoline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-Hydroxy-2-methyl-3-(3-oxo-butyl)-quinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C15H15NO4 and its molecular weight is 273.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Hydroxy-2-methyl-3-(3-oxo-butyl)-quinoline-6-carboxylic acid (commonly referred to as 4-HMQCA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C15H15NO4
- Molecular Weight : 273.29 g/mol
- CAS Number : 103853-88-9
- Structure : The compound features a quinoline ring system, which is known for various biological activities.
Biological Activity Overview
4-HMQCA has been studied for its potential therapeutic effects, particularly in anticancer activity and as an anti-inflammatory agent. Its mechanism of action often involves interaction with specific cellular targets, leading to apoptosis in cancer cells.
Anticancer Activity
Research indicates that 4-HMQCA exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes its activity in different studies:
The anticancer properties of 4-HMQCA are attributed to its ability to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Studies have shown that it can significantly increase the expression levels of pro-apoptotic factors while decreasing anti-apoptotic proteins, leading to cell death in tumor cells.
Case Studies
- Study on MCF-7 Cells : In a study examining the effects of 4-HMQCA on MCF-7 cells, it was found that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increased levels of active caspase-3, indicating that the compound effectively triggers the apoptotic pathway .
- A549 Lung Cancer Study : Another investigation demonstrated that treatment with 4-HMQCA resulted in significant growth inhibition of A549 cells, with IC50 values indicating potent cytotoxicity comparable to standard chemotherapeutic agents .
Anti-inflammatory Activity
In addition to its anticancer properties, 4-HMQCA has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines and may modulate pathways associated with inflammation.
Research Findings
A study highlighted that 4-HMQCA reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .
Eigenschaften
IUPAC Name |
2-methyl-4-oxo-3-(3-oxobutyl)-1H-quinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-8(17)3-5-11-9(2)16-13-6-4-10(15(19)20)7-12(13)14(11)18/h4,6-7H,3,5H2,1-2H3,(H,16,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHKBKSXZCDVHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)O)CCC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














